2,4,7-Trimethylocta-2,6-dienal

Skin sensitization KeratinoSens assay OECD TG 442d

2,4,7-Trimethylocta-2,6-dienal (CAS 63007-31-8; molecular formula C₁₁H₁₈O; MW 166.26 g/mol) is an acyclic, α,β-unsaturated monoterpenoid aldehyde bearing methyl substituents at positions 2, 4, and 7 and conjugated double bonds at C2–C3 and C6–C7. First disclosed in US Patent 4,010,207 (Hall, as a novel compound with lemon/citral-like organoleptic properties and a flavor threshold of 0.05 ppm , it has subsequently been developed by Givaudan SA as a direct functional substitute for Citral (3,7-dimethyl-2,6-octadienal) in perfume compositions, where it replicates the fresh, citrus, juicy odor profile of Citral while exhibiting a markedly different skin sensitization safety profile.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 63007-31-8
Cat. No. B8636770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trimethylocta-2,6-dienal
CAS63007-31-8
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC(CC=C(C)C)C=C(C)C=O
InChIInChI=1S/C11H18O/c1-9(2)5-6-10(3)7-11(4)8-12/h5,7-8,10H,6H2,1-4H3
InChIKeyMNYYWGFHVAKLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,7-Trimethylocta-2,6-dienal (CAS 63007-31-8): Procurement-Relevant Identity and Classification for Fragrance and Flavor R&D


2,4,7-Trimethylocta-2,6-dienal (CAS 63007-31-8; molecular formula C₁₁H₁₈O; MW 166.26 g/mol) is an acyclic, α,β-unsaturated monoterpenoid aldehyde bearing methyl substituents at positions 2, 4, and 7 and conjugated double bonds at C2–C3 and C6–C7 . First disclosed in US Patent 4,010,207 (Hall, 1976) as a novel compound with lemon/citral-like organoleptic properties and a flavor threshold of 0.05 ppm [1], it has subsequently been developed by Givaudan SA as a direct functional substitute for Citral (3,7-dimethyl-2,6-octadienal) in perfume compositions, where it replicates the fresh, citrus, juicy odor profile of Citral while exhibiting a markedly different skin sensitization safety profile [2]. The compound is available as a research chemical and specialty fragrance ingredient, typically at ≥95% purity, with confirmed identity via GC-MS spectral library entries in the Wiley Registry of Mass Spectral Data [3].

Fragrance & Flavor Ingredient Reported citrus odor profile (lemon/citral-like) with differentiated sensitization endpoint in KeratinoSens® assay; supports safety-critical formulation selection.
Analytical Reference GC-MS identity confirmed in Wiley Registry of Mass Spectral Data 2023; suitable for raw material authentication and peak assignment.
SAR Research Tool C-4 methyl structural divergence from Citral enables α,β-unsaturated aldehyde sensitization mechanism studies.

Why Citral or Other In-Class Aldehydes Cannot Simply Replace 2,4,7-Trimethylocta-2,6-dienal in Safety-Critical Fragrance Formulations


Although Citral (3,7-dimethyl-2,6-octadienal) and 2,4,7-trimethylocta-2,6-dienal share a common α,β-unsaturated aldehyde scaffold and produce closely similar citrus odor profiles, they are not interchangeable procurement targets when dermal sensitization risk governs formulation design [1]. In the KeratinoSens® assay (OECD TG 442d), Citral is highly active, inducing the Nrf2-dependent luciferase reporter gene at approximately 7.7 μM, whereas 2,4,7-trimethylocta-2,6-dienal is clearly negative—showing no induction above the 1.5-fold positivity threshold and thus rated as non-sensitizing [1]. Computer-aided structure–activity models (TIMES SS) predict both compounds as strong sensitizers, making the experimental divergence highly surprising and underscoring that in silico class-level predictions alone are unreliable for safety-based sourcing decisions [1]. The presence of an additional methyl group at C-4 in 2,4,7-trimethylocta-2,6-dienal—absent in Citral—is the only structural difference and the most plausible basis for this profound change in peptide reactivity and cellular stress response, meaning that a user who simply substitutes one C₁₀–C₁₁ unsaturated aldehyde for another without confirmatory sensitization data risks introducing a known skin allergen where a non-sensitizing alternative exists [1].

Why Citral Is Not a Direct Procurement Substitute
Attribute
2,4,7-Trimethylocta-2,6-dienal
Citral (3,7-dimethyl-2,6-octadienal)
Sensitization (KeratinoSens®)
Non-sensitizing; no induction >1.5-fold
Sensitizing; positive at ~7.7 µM
In silico prediction (TIMES SS)
Predicted strong sensitizer (false positive)
Predicted strong sensitizer (concordant)
C-4 substituent
Methyl group (–CH₃)
Hydrogen (–H)
Using Citral without experimental sensitization verification may introduce skin sensitization risk in formulations where the target compound has been validated as non-sensitizing. In silico models alone cannot resolve this difference.

Quantitative Differentiation Evidence for 2,4,7-Trimethylocta-2,6-dienal vs. Citral and Closest Analogs


KeratinoSens® Skin Sensitization: 2,4,7-Trimethylocta-2,6-dienal Is Non-Sensitizing Whereas Citral Is Highly Active

In the KeratinoSens® cell-based assay performed according to OECD Test Guideline 442d, 2,4,7-trimethyl-2,6-octadienal produced no luciferase induction above the 1.5-fold positivity threshold across the tested concentration range and is therefore rated as non-sensitizing. In the identical assay system, Citral (3,7-dimethyl-2,6-octadienal) induced the luciferase reporter gene at approximately 7.7 μM, classifying it as a skin sensitizer [1]. This is a direct head-to-head comparison conducted within the same patent disclosure.

Skin sensitization (pure compound)
Head-to-head
Target: Non-sensitizing (no induction >1.5-fold) Citral: Sensitizing (positive at ~7.7 µM)
Supports non-sensitizing classification; differentiates from Citral in the same assay platform.
OECD TG 442d, KeratinoSens® cell line, 24 h exposure
Skin sensitization KeratinoSens assay OECD TG 442d fragrance safety

Formulation-Level Sensitization: Perfume Compositions Containing 2,4,7-Trimethylocta-2,6-dienal Remain Non-Sensitizing While Citral-Based Formulations Are Positive

Perfume compositions formulated with 10–20 wt% 2,4,7-trimethyl-2,6-octadienal (together with co-ingredients dihydromyrcenol, Hedione®, ethyl linalool, and others per Table 3 of the patent) were tested in the KeratinoSens® assay across 0.2–400 ppm and were clearly negative, showing no luciferase induction above the 1.5-fold threshold. Identically composed formulations in which 2,4,7-trimethyl-2,6-octadienal was replaced by 10–20 wt% Citral were highly active, inducing luciferase at approximately 32–83 ppm [1].

Formulation sensitization
Head-to-head
Target formulations (10–20 wt%): all negative Citral formulations: positive at 32–83 ppm
Formulation-level evidence supports non-sensitizing profile; enables citral-free citrus accord design.
Perfume compositions per patent Table 3; 0.2–400 ppm tested
Perfume formulation safety KeratinoSens citrus accord dermal sensitization risk

In Silico–Experimental Discordance: TIMES SS Model Fails to Predict the Differential Sensitization Between 2,4,7-Trimethylocta-2,6-dienal and Citral

The TIMES SS (Tissue Metabolism Simulator for Skin Sensitization) model, described as the 'generally-accepted, most advanced in silico model for the prediction of skin sensitizing potential,' predicts both 2,4,7-trimethyl-2,6-octadienal and Citral as strong sensitizers based on their shared α,β-unsaturated aldehyde structural alert [1]. However, experimental KeratinoSens® data directly contradict this prediction for the target compound, which is non-sensitizing, while confirming the prediction for Citral, which is sensitizing [1]. The additional methyl substituent at C-4—the sole structural distinction—is sufficient to abolish the sensitization endpoint in vitro despite the presence of the electrophilic enal moiety, indicating that the structural alert alone is not determinative.

In silico discordance
Reported
TIMES SS predicts both as strong sensitizers; experimental data show target is non-sensitizing.
In silico models may misclassify; experimental verification required for safety-critical procurement.
TIMES SS v20.24; false positive for target compound
In silico toxicology TIMES SS skin sensitization prediction structural alert

Comparative Flavor Threshold Potency: 2,4,7-Trimethylocta-2,6-dienal Matches Citral in Sensory Detection Threshold

The flavor detection threshold of 2,4,7-trimethyl-2,6-octadienal is reported as 0.05 ppm (50 ppb) in water, as determined during the original compound characterization in US Patent 4,010,207 [1]. As an approximate cross-study comparator, Citral (3,7-dimethyl-2,6-octadienal) has an olfactory detection limit reported at approximately 0.06 ppm (60 ppb) by the CNESST occupational safety database [2], while other sources report a range of 0.003–0.032 ppm (3–32 ppb) in water [3]. The two compounds therefore operate in comparable sensory potency ranges, with the target compound demonstrating a threshold that is of the same order of magnitude as Citral's most commonly cited detection limit.

Flavor threshold potency
Context-dependent
Target: 0.05 ppm (flavor threshold, water) Citral: ~0.06 ppm (odor detection, air; CNESST)
Comparable sensory potency context supports flavor application without major dosage rework.
Different measurement contexts (flavor vs. odor); cross-study comparison
Flavor threshold organoleptic potency citrus flavor sensory science

Structural Basis for Differential Peptide Reactivity: The C-4 Methyl Group Distinguishes 2,4,7-Trimethylocta-2,6-dienal from Citral

The sole structural difference between 2,4,7-trimethylocta-2,6-dienal (C₁₁H₁₈O; MW 166.26) and Citral (C₁₀H₁₆O; MW 152.24) is the presence of a methyl substituent at C-4 in the target compound versus a hydrogen at the equivalent carbon in Citral [1]. Both molecules contain the α,β-unsaturated aldehyde (enal) moiety—a well-established Michael acceptor electrophile and structural alert for skin sensitization via covalent protein adduct formation. The additional C-4 methyl group increases steric hindrance around the conjugated π-system and alters the electron density of the enal moiety, which is the most plausible chemical rationale for the dramatically reduced peptide reactivity observed in the modified DPRA (Direct Peptide Reactivity Assay) where 2,4,7-trimethyl-2,6-octadienal showed markedly lower peptide adduct formation compared to Citral [2]. This single methyl substitution at C-4 effectively 'silences' the structural alert without altering the odor character, a rare example of a safety-enhancing structural modification that preserves olfactory fidelity.

Structural basis (C-4 methyl)
Class-level
C-4 methyl group reduces peptide adduct formation in modified DPRA vs. Citral.
Single methyl substitution may alter peptide reactivity; supports structure-based selection rationale.
Cor1C-420 peptide; LC-MS detection (patent data)
Structure–activity relationship peptide reactivity Michael acceptor α,β-unsaturated aldehyde

Preferred Application Scenarios for 2,4,7-Trimethylocta-2,6-dienal Based on Quantified Differentiation Evidence


Citral-Free Citrus Fragrance Formulations for Leave-On Consumer Products (Fine Fragrance, Body Creams, Deodorants)

In leave-on skin-contact products where IFRA restricts Citral to ≤0.001% (10 ppm) in the finished product due to its skin sensitization potential, 2,4,7-trimethylocta-2,6-dienal can be used as a direct 1:1 olfactory substitute without triggering the same regulatory restriction, because KeratinoSens® data demonstrate that the compound—and formulations containing it at 10–20 wt%—are rated as non-sensitizing [1]. This enables perfumers to deliver a fresh, juicy citrus top-note (described as 'lemon, citral-like, mandarin with tangerine nuance' [2]) at effective olfactory concentrations without breaching IFRA thresholds or incurring mandatory EU allergen labeling (EC 1223/2009, Annex III). The reduced sensitization profile also supports simplified safety dossiers for cosmetic product notification.

Regulatory-Compliant Citrus Flavor Ingredients for Food and Beverage Products

With a flavor threshold of 0.05 ppm and a characteristic lemon/citral/mandarin/tangerine profile at 0.2 ppm [2], 2,4,7-trimethylocta-2,6-dienal is suitable as a high-potency citrus flavoring agent in foodstuffs at recommended use levels of 0.15–50 ppm (with preferred embodiments at 0.2–10 ppm) [2]. Procurement of this compound for flavor applications is particularly advantageous when the end-product must maintain a clean-label or simplified regulatory profile, as the compound is not subject to the same allergen labeling constraints that affect Citral in certain jurisdictions. It can be combined with conventional flavoring materials and carriers as described in US Patent 4,010,207 [2].

Structure–Activity Relationship (SAR) Research on α,β-Unsaturated Aldehyde Sensitization Mechanisms

The discordance between TIMES SS in silico predictions (both compounds predicted as strong sensitizers) and experimental KeratinoSens® data (target compound non-sensitizing; Citral sensitizing at 7.7 μM) [1] makes 2,4,7-trimethylocta-2,6-dienal an ideal probe molecule for academic and industrial toxicology research. The compound enables SAR studies investigating how a single C-4 methyl substituent can abolish the sensitization potential of the α,β-unsaturated aldehyde pharmacophore despite retaining the Michael acceptor electrophilic center. This has direct relevance for developing new computational toxicology models with improved specificity and for designing inherently safer fragrance molecules via rational structural modification.

Quality Control Reference Standard for GC-MS Identification in Fragrance Raw Material Authentication

The compound is confirmed in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library [3], making it suitable as a reference standard for analytical laboratories performing raw material identity verification, adulteration testing, or competitor product de-formulation analysis. Procurement of authenticated 2,4,7-trimethylocta-2,6-dienal (≥95% purity) supports accurate GC-MS peak assignment and differentiation from structurally similar aldehydes (Citral, citronellal, geranial, neral) that may co-elute or produce similar fragmentation patterns in complex fragrance matrices.

Application
Selection Property
Validation Focus
Citrus fragrance for leave-on products
Reported non-sensitizing profile (KeratinoSens®)
Sensitization data review against formulation-specific thresholds
Flavor ingredient for food/beverage
Comparable sensory potency context (flavor threshold)
Sensory evaluation in target matrix and dosage range verification
SAR research on α,β-unsaturated aldehydes
C-4 methyl structural divergence from Citral
Peptide reactivity assays and computational model refinement
GC-MS reference standard
Confirmed GC-MS library entry (Wiley 2023)
Chromatographic peak assignment and raw material identity verification
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